![molecular formula C12H17I B1601927 1-Hexyl-4-iodobenzene CAS No. 62150-34-9](/img/structure/B1601927.png)
1-Hexyl-4-iodobenzene
Overview
Description
1-Hexyl-4-iodobenzene is a laboratory chemical with the CAS number 62150-34-9 . It has a molecular formula of C12H17I . It is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular structure of 1-Hexyl-4-iodobenzene is represented by the formula C12H17I . The average mass is 288.168 Da and the monoisotopic mass is 288.037476 Da .Physical And Chemical Properties Analysis
1-Hexyl-4-iodobenzene has a molecular weight of 288.17 . The safety data sheet indicates that it has a flash point of 120 °C / > 248 °F .Scientific Research Applications
Ozone Equivalent in Organic Reactions : 4-t-Butyl iodoxybenzene, a compound structurally similar to 1-Hexyl-4-iodobenzene, has been found effective as an ozone equivalent in organic reactions, transforming various π bonds into carbonyl compounds (Ranganathan, Ranganathan, & Singh, 1985).
Field-Free Molecular Alignment : Studies have shown that field-free alignment of iodobenzene molecules can be enhanced by dividing a laser pulse into two synchronized pulses (Bisgaard et al., 2004).
Cascade C-O/C-C Formation : Iodobenzene-catalyzed functionalization of olefins through C-C and C-O bond formation has been achieved, leading to the synthesis of complex organic structures like oxabicyclo[3.2.1]octanes and [4.2.1]nonanes (Ngatimin et al., 2013).
Oxidative C-H Amination : (Diacetoxy)iodobenzene-mediated oxidative C-H amination has been developed for the synthesis of substituted imidazopyridines and indolizines, suggesting a radical pathway (Mondal et al., 2017).
Heck Reaction Solvent : An ionic liquid synthesized from n-hexyl bromide and N-methylimidazole, similar in structure to 1-Hexyl-4-iodobenzene, has been used as an efficient solvent for the Heck cross-coupling reaction (Nam & Hien, 2014).
Oxidation of Ketones : Iodobenzene has been used in the catalyzed alpha-oxidation of ketones, where diacyloxy(phenyl)-lambda3-iodanes act as oxidants (Ochiai et al., 2005).
Safety and Hazards
1-Hexyl-4-iodobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding ingestion and inhalation .
properties
IUPAC Name |
1-hexyl-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17I/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTCAMDTUGSMJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566777 | |
Record name | 1-Hexyl-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexyl-4-iodobenzene | |
CAS RN |
62150-34-9 | |
Record name | 1-Hexyl-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.